

# Pharmacokinetics and metabolism of VV116 prodrug

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## Compound of Interest

Compound Name: JT001 sodium

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of VV116

## Introduction

VV116 (JT001) is an orally administered, deuterated tri-isobutyrate ester prodrug of a remdesivir analog.<sup>[1]</sup> Developed as a treatment for COVID-19, it addresses the limitation of intravenous administration required for remdesivir.<sup>[2]</sup> VV116 is designed to improve metabolic stability and oral bioavailability, allowing for convenient administration.<sup>[1][3]</sup> Preclinical and clinical studies have demonstrated its potent antiviral activity against SARS-CoV-2 and its variants, along with a favorable safety and pharmacokinetic profile.<sup>[1][4][5]</sup> This guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies for VV116.

## Metabolism and Mechanism of Action

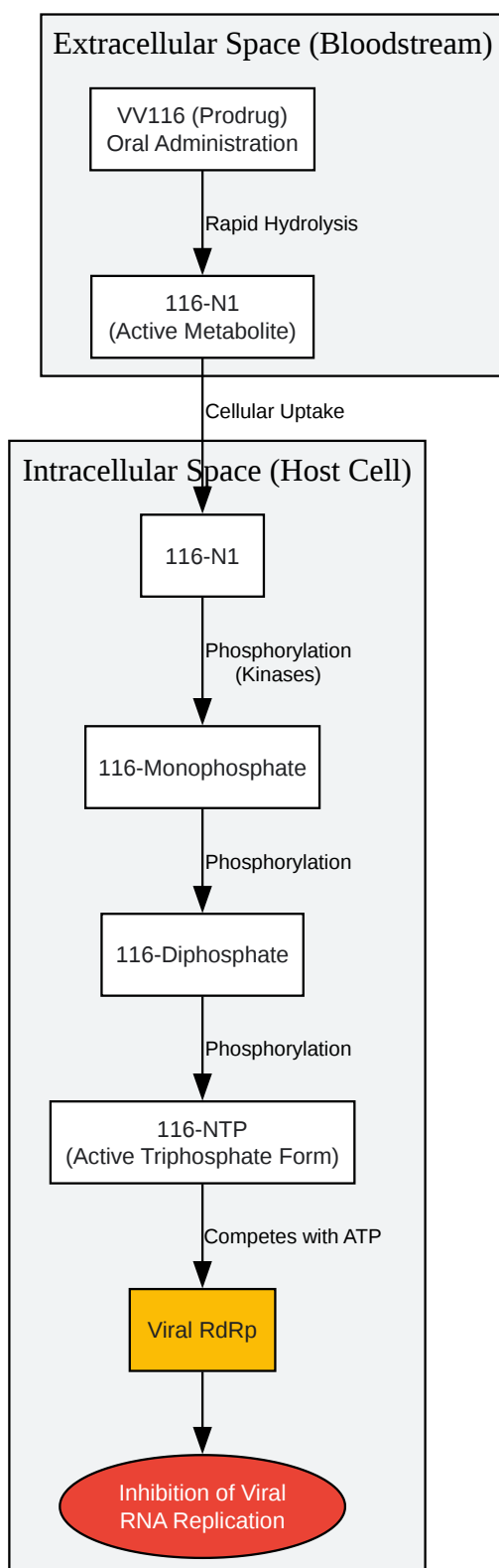
VV116 undergoes a multi-step metabolic activation process to exert its antiviral effect. As a prodrug, it is chemically modified to enhance its drug-like properties, particularly oral absorption.<sup>[1][6]</sup>

1. Prodrug Conversion: Following oral administration, VV116 is rapidly and almost completely hydrolyzed in the body into its primary active metabolite, 116-N1.<sup>[3][7]</sup> This metabolite is a deuterated analog of GS-441524, the parent nucleoside of remdesivir.<sup>[1][2]</sup> The deuteration at the C7 position of the pyrrolotriazine base may confer potential pharmacokinetic benefits.<sup>[2][8]</sup>

2. Intracellular Activation: The parent nucleoside, 116-N1, is taken up by host cells.

Intracellularly, it undergoes three successive phosphorylation reactions catalyzed by host kinases to form the active nucleoside triphosphate, 116-NTP.<sup>[1]</sup><sup>[4]</sup>

3. Mechanism of Antiviral Action: The active metabolite, 116-NTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).<sup>[4]</sup><sup>[9]</sup> It mimics natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication. This incorporation leads to delayed chain termination, thereby inhibiting viral genome replication.<sup>[9]</sup>



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Metabolic activation pathway of the VV116 prodrug.

## Pharmacokinetics of VV116

The pharmacokinetic properties of VV116 have been evaluated in Phase I clinical trials involving healthy subjects. These studies included single ascending-dose (SAD), multiple ascending-dose (MAD), and food-effect (FE) evaluations.<sup>[10]</sup> The pharmacokinetic parameters are primarily based on the plasma concentrations of the active metabolite, 116-N1, as the parent prodrug VV116 is almost completely converted.<sup>[3][7]</sup>

## Data Presentation

Table 1: Single Ascending-Dose (SAD) Pharmacokinetic Parameters of 116-N1

Dose Range (mg)	Tmax (h, median)	Cmax (ng/mL)	AUC (ng·h/mL)	T½ (h, mean)	Key Observation
25 - 800	1.0 - 2.5	Dose-proportional increase	Dose-proportional increase	4.80 - 6.95	Cmax and AUC increase proportionally with the dose. <sup>[4][10]</sup>

| 800 - 1200 | N/A | No significant increase | No significant increase | N/A | Potential drug absorption saturation observed above 800 mg.<sup>[4]</sup> |

Table 2: Multiple Ascending-Dose (MAD) Pharmacokinetic Parameters of 116-N1

Dose (mg)	T½ (h, mean)	Accumulation Ratio	Key Observation
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| 200, 400, 600 | 4.72 - 8.12 | Slight accumulation for Cmax and AUC | Drug concentrations remained at effective antiviral levels across all doses.<sup>[4][10]</sup> |

Table 3: Food-Effect (FE) Study on 116-N1 Pharmacokinetics

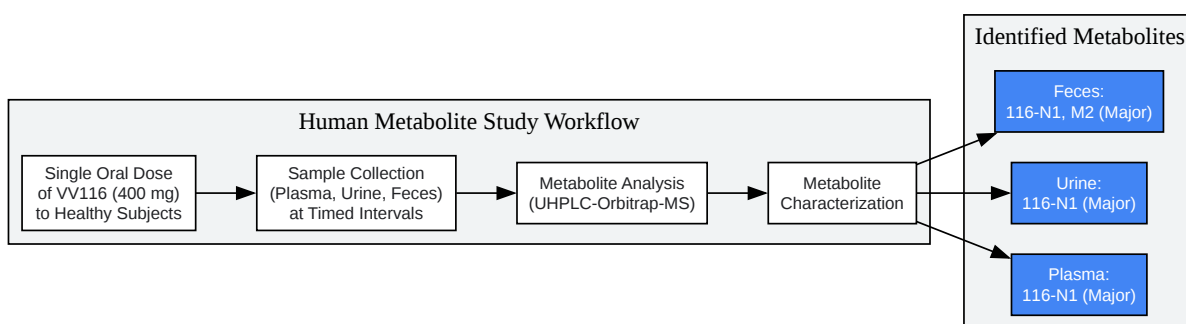
Condition	Effect on Cmax	Effect on AUC	Conclusion
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| Standard Meal | No significant effect | No significant effect | VV116 can be administered without regard to meals.[10][11] |

## Metabolite Profiling

Comprehensive metabolite profiling was conducted to identify the metabolic fate of VV116 in humans after a single oral administration.

- **Primary Metabolite:** After oral administration, VV116 is almost entirely transformed into its active metabolite, 116-N1, which is the major metabolite found in human plasma and urine. [3][7]
- **Fecal Metabolites:** The predominant metabolites found in feces are 116-N1 and another metabolite designated as M2.[4][7]
- **Further Metabolism:** A total of 18 distinct metabolites were identified across plasma, urine, and feces. The subsequent metabolism of 116-N1 involves Phase I reactions (hydrolysis, oxidative deamination, oxidation) and Phase II conjugation reactions.[7]



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Workflow for the characterization of in-vivo human metabolites of VV116.

## Experimental Protocols

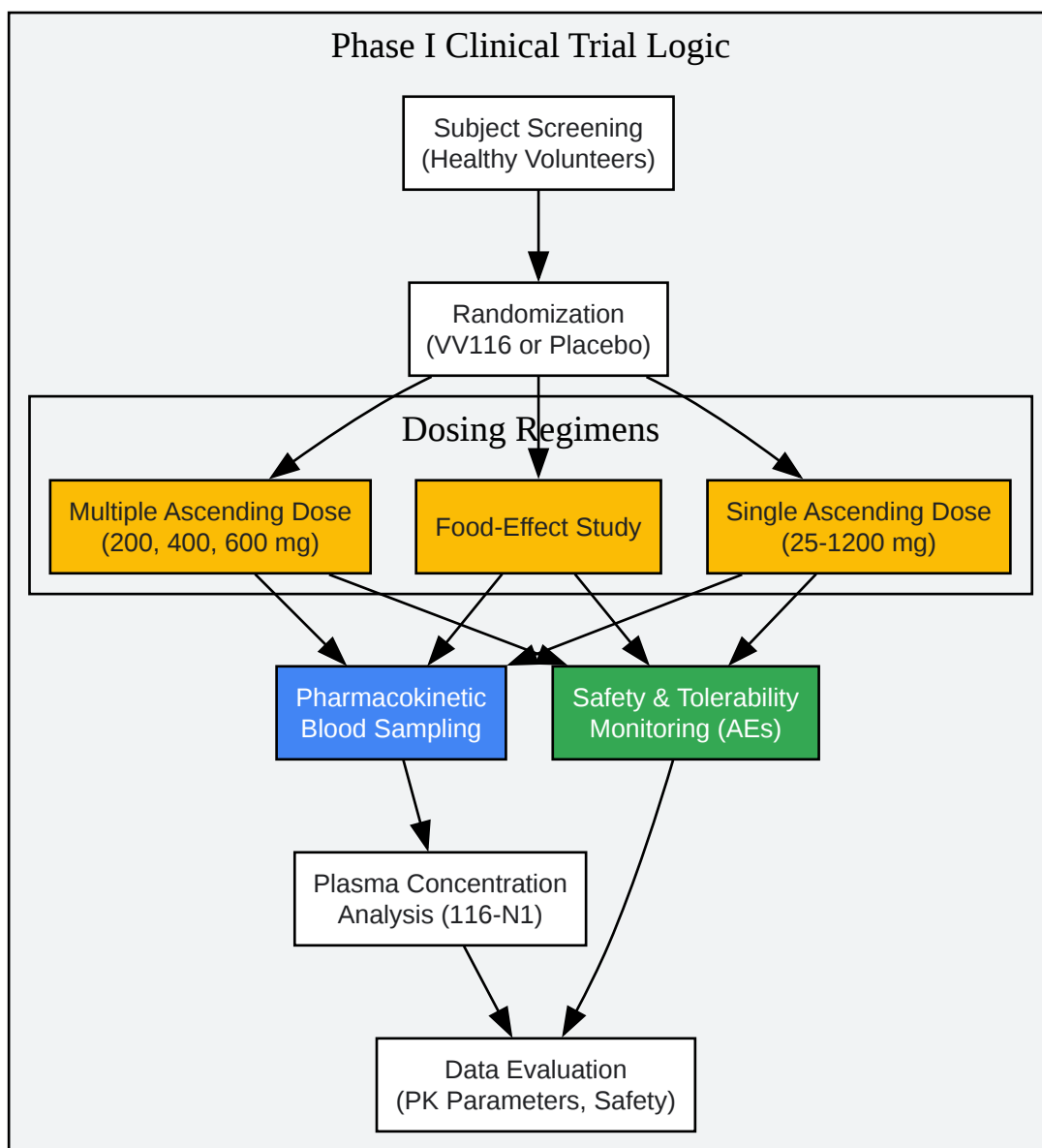
The clinical pharmacokinetic data for VV116 were primarily generated from three Phase I studies conducted in healthy Chinese subjects.[\[10\]](#)

### 1. Study Design:

- Study 1 (SAD): A single ascending-dose, randomized, double-blind, placebo-controlled study. Doses ranged from 25 mg to 1200 mg.[\[1\]](#)[\[10\]](#)
- Study 2 (MAD): A multiple ascending-dose, randomized, double-blind, placebo-controlled study. Dose groups were 200 mg, 400 mg, and 600 mg.[\[1\]](#)[\[10\]](#)
- Study 3 (FE): A food-effect study to evaluate the impact of a standard meal on the pharmacokinetics of VV116.[\[10\]](#)[\[11\]](#)

### 2. Methodology:

- Participants: A total of 86 healthy subjects were enrolled across the three studies.[\[10\]](#)[\[11\]](#)
- Administration: VV116 was administered orally as tablets.[\[10\]](#)
- Sample Collection: Blood samples were collected at scheduled time points for pharmacokinetic analysis of the metabolite 116-N1.[\[7\]](#)[\[10\]](#) Urine and feces were collected for metabolite profiling.[\[7\]](#)
- Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) was used for the identification and characterization of metabolites in plasma, urine, and feces.[\[7\]](#)



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General workflow for Phase I pharmacokinetic studies of VV116.

## Conclusion

VV116 exhibits a favorable pharmacokinetic and metabolic profile, characterized by its efficient conversion to the active nucleoside 116-N1. It demonstrates dose-proportional exposure within the therapeutic range, is not significantly affected by food, and maintains effective antiviral concentrations with multiple dosing. These characteristics, combined with its oral route of

administration, establish VV116 as a significant therapeutic option for the treatment of COVID-19.

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